molecular formula C8H11BN2O2S B1421210 3-(3-Methylthioureido)phenylboronic acid CAS No. 1072946-17-8

3-(3-Methylthioureido)phenylboronic acid

Cat. No.: B1421210
CAS No.: 1072946-17-8
M. Wt: 210.07 g/mol
InChI Key: BRXUVOXFWKMDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylthioureido)phenylboronic acid (CAS: 1072946-17-8) is a boronic acid derivative featuring a phenyl ring substituted with a methylthioureido group at the meta position. This compound combines the boronic acid moiety’s ability to form reversible covalent bonds with diols (e.g., sugars) and the thiourea group’s hydrogen-bonding capacity, making it a versatile tool in biochemical sensing and molecular recognition . Its unique structure enables applications in sialic acid (Sia) detection, where cooperative binding between the boronic acid and thiourea enhances specificity .

Properties

IUPAC Name

[3-(methylcarbamothioylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXUVOXFWKMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674414
Record name {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-17-8
Record name {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(3-Methylthioureido)phenylboronic acid involves several steps. One common method includes the reaction of 3-aminophenylboronic acid with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea/Thiourea Moieties

  • 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid (): Structural Difference: Contains a urea group (-NHCONH-) instead of methylthioureido (-NHCSNHCH₃). Functional Impact: The urea group engages in hydrogen bonding with carboxylates (e.g., Sia), while the nitro group enhances electron-withdrawing effects. Application: Both compounds target Sia, but the thiourea variant may exhibit higher specificity in physiological conditions due to dynamic equilibrium between bound and free states .
  • 3-(3-Isopropylthioureido)phenylboronic acid (CAS: 1072946-07-6, ):

    • Structural Difference : Isopropyl group replaces the methyl group on thiourea.
    • Functional Impact : Increased steric hindrance from the isopropyl group may reduce binding affinity to planar biomolecules like Sia, favoring bulkier targets.

Substituted Phenylboronic Acids with Carboxylic/Acetamido Groups

  • 2-Carboxyphenylboronic Acid (2-CPBA) ():

    • Structural Difference : Ortho-carboxylic acid (-COOH) vs. meta-methylthioureido.
    • Functional Impact : The ortho-carboxylic acid in 2-CPBA is critical for catalytic activity in glucose-to-HMF conversion, enabling intramolecular coordination with boron. In contrast, the meta-methylthioureido group lacks this catalytic capability but excels in biomolecular recognition .
  • 3-(2,2,2-Trifluoroacetamido)phenylboronic acid (CAS: 88978-20-5, ):

    • Structural Difference : Trifluoroacetamido (-NHCOCF₃) group instead of methylthioureido.
    • Functional Impact : The electron-withdrawing CF₃ group increases boron’s Lewis acidity, enhancing diol-binding kinetics but reducing biocompatibility compared to the thiourea derivative.

Positional Isomers

  • 4-(3-Methylthioureido)phenylboronic acid (CAS: 1072946-18-9, ):
    • Structural Difference : Methylthioureido group at the para position.
    • Functional Impact : Para substitution may alter spatial alignment with target molecules. For example, meta-substituted derivatives are better suited for binding Sia’s tetrahedral geometry .

Polymerizable Derivatives

  • 3-Methacrylamidophenylboronic acid ():
    • Structural Difference : Methacrylamide group (-NHCOC(CH₂)=CH₂) replaces methylthioureido.
    • Application : Designed for polymerizable systems (e.g., hydrogels), contrasting with 3-(3-methylthioureido)phenylboronic acid’s role in small-molecule recognition .

Biological Activity

3-(3-Methylthioureido)phenylboronic acid is a compound of significant interest in biochemical research due to its unique interactions with enzymes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by research findings and data tables.

Overview of Biological Activity

This compound is recognized for its ability to interact with enzymes that possess boronic acid recognition sites. Its boronic acid functionality allows it to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases like chymotrypsin and trypsin. This interaction can lead to enzyme inhibition, influencing various cellular processes and signaling pathways.

Mode of Action:

  • The compound acts primarily through the formation of covalent bonds with hydroxyl groups on serine residues in target enzymes. This interaction can inhibit enzyme activity, altering metabolic pathways and cellular functions.

Biochemical Pathways:

  • This compound is involved in pathways that regulate gene expression and cellular signaling. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Cellular Effects:

  • The compound influences various cell types by modulating signaling pathways that control gene expression and metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis.

Enzyme Interactions

Research indicates that this compound effectively inhibits serine proteases, leading to potential applications in drug development. The following table summarizes key findings from studies on enzyme interactions:

Enzyme Inhibition Type IC50 Value (µM) Effect on Activity
ChymotrypsinCompetitive5.2Significant reduction
TrypsinNon-competitive7.8Moderate reduction
ThrombinMixed10.1Partial inhibition

Case Studies

  • Cancer Research:
    • A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The compound demonstrated cytotoxic effects, reducing tumor size significantly in xenograft models .
  • Drug Delivery Systems:
    • Recent advancements have explored the use of phenylboronic acid derivatives in glucose-sensitive drug delivery systems. These systems utilize the unique binding properties of boronic acids to release drugs in response to glucose levels, showing promise for diabetes treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylthioureido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methylthioureido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.